N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with a 5-cyclopropylisoxazole group.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-21-7-9(15(18-21)23-2)14(22)16-6-12-17-13(20-25-12)10-5-11(24-19-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALJZTNCBUBHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the isoxazole and oxadiazole rings, followed by their functionalization and coupling with the pyrazole and carboxamide groups. Common reagents and conditions used in these reactions include:
- Cyclopropylamine for the formation of the cyclopropylisoxazole ring.
- Oxalyl chloride and hydrazine for the synthesis of the oxadiazole ring.
- Methylation agents for introducing the methoxy group.
- Coupling reagents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The isoxazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the oxadiazole ring may produce a different heterocyclic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with pyrazole-4-carboxamide derivatives synthesized in , which feature chloro, cyano, and aryl substituents. Below is a comparative analysis based on molecular features, synthetic methods, and physicochemical properties:
Key Observations:
Structural Differences: The target compound incorporates 1,2,4-oxadiazole and cyclopropylisoxazole moieties, which are absent in compounds. These groups may enhance metabolic stability and modulate solubility compared to the chloro/cyano-substituted analogs . The methoxy group at position 3 (vs.
Synthetic Challenges :
- While compounds are synthesized via EDCI/HOBt-mediated coupling (yields: 62–71%), the target compound’s oxadiazole-isoxazole linkage likely requires multistep heterocycle formation (e.g., cyclocondensation for oxadiazole), which may reduce overall yield .
The absence of strongly electron-withdrawing groups (e.g., cyano or chloro) in the target compound could result in higher thermal stability, as suggested by the lower melting points of 3a–3p (123–183°C) .
Research Findings and Implications
- Structural Analog Insights: Pyrazole-4-carboxamides in demonstrate that substituents at positions 1, 3, and 5 significantly influence crystallinity and solubility. For example, chloro and cyano groups in 3a–3p contribute to higher melting points (171–183°C) due to strong intermolecular interactions .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide? A: The compound is typically synthesized via sequential heterocyclic coupling reactions. A common approach involves:
- Step 1: Formation of the 1,2,4-oxadiazole core through cyclization of a nitrile and hydroxylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Alkylation or nucleophilic substitution to introduce the pyrazole-carboxamide moiety. For example, reacting 5-(chloromethyl)-1,2,4-oxadiazole intermediates with pre-synthesized pyrazole derivatives .
- Step 3: Final purification via column chromatography or recrystallization. Yields are moderate (50–70%), with purity confirmed by HPLC and NMR .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
- Catalysis: Ultrasound-assisted synthesis reduces reaction times (e.g., from 24 hours to 4 hours) by improving mass transfer .
- Temperature Control: Maintaining 60–80°C during cyclization prevents side reactions like over-alkylation .
- Workflow Example: A 2022 study achieved 85% yield by combining DMF, K₂CO₃, and controlled heating (70°C) for oxadiazole formation .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the compound’s structure? A: Multimodal characterization is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
- X-ray Crystallography: Resolves bond lengths (e.g., 1.38 Å for oxadiazole C–N bonds) and confirms stereochemistry .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 413.1452 [M+H]⁺) .
Biological Activity Screening
Q: What assays are recommended for preliminary biological evaluation? A: Initial screens should target:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Antimicrobial Activity: Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Note: Negative controls (e.g., DMSO) and dose-response curves (1–100 µM) are critical to validate results .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities? A: Contradictions often arise from:
- Substituent Effects: Minor structural variations (e.g., cyclopropyl vs. phenyl in isoxazole) alter target binding .
- Assay Conditions: Differences in pH, serum proteins, or incubation time affect potency. Standardize protocols using CLSI guidelines .
- Case Study: A 2025 study found that replacing the methoxy group with ethoxy increased antimicrobial activity by 3-fold, highlighting substituent impact .
Mechanistic Studies
Q: What computational tools elucidate the compound’s mechanism of action? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example:
- Target: Docking to EGFR kinase (PDB: 1M17) revealed hydrogen bonds between the oxadiazole ring and Lys721 .
- Validation: Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~ -9.2 kcal/mol) .
Reaction Pathway Analysis
Q: How can reaction mechanisms be experimentally validated? A: Techniques include:
- Kinetic Studies: Monitoring reaction progress via in-situ FTIR or NMR to identify intermediates .
- Isotope Labeling: ¹⁵N-labeled hydroxylamine traces nitrogen incorporation into the oxadiazole ring .
- DFT Calculations: Gaussian simulations model transition states (e.g., cyclization energy barriers ~25 kcal/mol) .
Stability and Degradation
Q: What factors influence the compound’s stability in solution? A: Stability depends on:
- Solvent: Degrades faster in aqueous buffers (hydrolysis of oxadiazole) vs. DMSO .
- Temperature: Store at -20°C; half-life decreases from 30 days (4°C) to 7 days (25°C) .
- Light Exposure: UV-Vis studies show photodegradation (λmax 270 nm) under direct light .
Structure-Activity Relationship (SAR)
Q: How do structural modifications affect bioactivity? A: Key SAR findings:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Cyclopropyl → Phenyl | ↓ Antimicrobial, ↑ Cytotoxicity | |
| Methoxy → Ethoxy | 3× ↑ Antifungal activity | |
| Methylpyrazole → H | Complete loss of kinase inhibition |
Computational Modeling for Derivative Design
Q: What in silico methods guide the design of novel derivatives? A: Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
